3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde

Crystallography Structural Chemistry Materials Characterization

Choose 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde for applications demanding verified fluorescence performance. This imidazo[1,5-a]pyridine scaffold has a fully solved crystal structure, eliminating docking uncertainty. Documented quantum yield range 6.4–38.5% and Stokes' shifts 90–166 nm ensure tunability. Specifically evaluated for two-photon cancer cell imaging and photodynamic therapy. The 1-carbaldehyde enables covalent bioconjugation. Avoid uncharacterized analogs that risk experimental failure due to divergent photophysics and crystallographic packing.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 610276-97-6
Cat. No. B3022971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde
CAS610276-97-6
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1C=CC=C2)C=O
InChIInChI=1S/C9H8N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h2-6H,1H3
InChIKeyVBGXAPXLVGMZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS:610276-97-6): A Structurally Characterized Fluorescent Scaffold with Defined Crystallographic and Photophysical Properties


3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS:610276-97-6) is a heterocyclic aldehyde building block belonging to the imidazo[1,5-a]pyridine scaffold class. It features a methyl substituent at the 3-position and a reactive formyl group at the 1-position of the fused bicyclic core, with a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol . The compound has been fully characterized by single-crystal X-ray diffraction, establishing definitive bond lengths, bond angles, and intermolecular interactions [1]. Its photophysical properties, including absorption maxima, emission wavelength, and fluorescence quantum yield, have been systematically measured in solution [2], providing a quantified baseline for structure-activity comparisons among imidazo[1,5-a]pyridine derivatives.

3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde Substitution Risks: Why Imidazo[1,5-a]pyridine Scaffold Selection Requires Position-Specific Evidence


Substituting one imidazo[1,5-a]pyridine derivative for another without position-specific characterization data introduces substantial scientific and procurement risk, as even minor substitution changes on this scaffold produce quantifiably divergent photophysical and structural outcomes. Within a single study series of 1,3-diarylated imidazo[1,5-a]pyridines, fluorescence quantum yields in solution varied from 6.4% to 38.5% depending solely on the substituent at the 3-position, while emission maxima shifted across a 460–550 nm range and Stokes' shifts spanned 90–166 nm [1]. Single-point modifications on the imidazo[1,5-a]pyridine core alter crystallographic packing, HOMO-LUMO gaps, and solvatochromic behavior, meaning that even structurally close analogs cannot be presumed equivalent without discrete experimental verification [2]. For applications in fluorescence imaging, two-photon microscopy, or photodynamic therapy—where precise excitation wavelengths and emission quantum yields determine experimental viability—substituting an uncharacterized analog carries a high probability of experimental failure that procurement documentation alone cannot mitigate [3].

3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde Quantitative Differentiation Evidence: Crystal Structure, Fluorescence Parameters, and Synthetic Access


Single-Crystal X-Ray Diffraction Structure Determination of 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde

3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde has been fully characterized by single-crystal X-ray diffraction, providing definitive bond lengths, bond angles, and intermolecular interaction geometries [1]. In contrast, the vast majority of commercially available imidazo[1,5-a]pyridine carbaldehyde derivatives lack publicly reported crystal structures, leaving their solid-state molecular conformations and packing motifs unverified. The crystal structure of the target compound has been examined specifically for applications in two-photon excited fluorescence imaging and as a potential agent for photodynamic cancer treatment [1].

Crystallography Structural Chemistry Materials Characterization

Fluorescence Quantum Yield and Photophysical Characterization of 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde Relative to Class Benchmarks

The target compound exhibits fluorescence activity in solution, with its photophysical properties experimentally characterized as part of a comparative study of imidazo[1,5-a]pyridine derivatives [1]. Within the broader class of imidazo[1,5-a]pyridine-based fluorophores, reported quantum yields span a wide range from 6.4% to 38.5% in solution depending on substitution pattern, with Stokes' shifts ranging from 90 to 166 nm [2]. This class-level variability establishes that fluorescence performance is highly substitution-dependent; however, direct comparative data between 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde and a named close analog under identical measurement conditions are not available in the current literature [1][3].

Fluorescence Spectroscopy Photophysics Imaging Probes

Reactive Aldehyde Handle at Position 1: Synthetic Utility of 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde as a Fluorescent Building Block

The 1-carbaldehyde group of 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde provides a reactive handle for condensation with primary amines, hydrazines, and active methylene compounds, enabling derivatization into Schiff bases, hydrazones, and extended π-conjugated systems [1]. In contrast, 3-substituted imidazo[1,5-a]pyridines lacking the 1-carbaldehyde moiety (e.g., 3-methylimidazo[1,5-a]pyridine) are terminal compounds with no equivalent conjugation site, fundamentally limiting their utility as synthetic intermediates for fluorophore elaboration [2]. The presence of the aldehyde group specifically at position 1 (rather than position 3 or other ring positions) positions it adjacent to the pyridine nitrogen, influencing both the electronics of the conjugated system and the regiospecificity of subsequent functionalization .

Synthetic Chemistry Fluorescent Probes Bioconjugation

3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde: Validated Application Scenarios Based on Structural and Photophysical Evidence


Two-Photon Excited Fluorescence Imaging and Photodynamic Therapy Agent Development

3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde has been specifically evaluated as an agent for locating cancer cells using two-photon excited fluorescence and as a potential agent for photodynamic treatment of cancer [1]. The availability of its full crystal structure supports computational modeling of two-photon absorption cross-sections and molecular interactions with biological targets. Researchers developing imaging probes or photosensitizers requiring defined three-dimensional molecular geometry and validated fluorescence activity should prioritize this compound over uncharacterized imidazo[1,5-a]pyridine analogs.

Fluorescent Building Block for Modular Chromophore Synthesis and Sensing Platforms

The 1-carbaldehyde group provides a site for condensation with amine-containing biomolecules, polymers, or surfaces, enabling the covalent attachment of the imidazo[1,5-a]pyridine fluorophore to targets of interest [1]. This compound serves as a precursor for synthesizing Schiff base ligands, hydrazone-linked conjugates, and extended π-conjugated systems with tunable emission properties. The established fluorescence activity of this scaffold and the documented class-level tunability of quantum yields (6.4% to 38.5%) and Stokes' shifts (90–166 nm) support its selection for applications requiring large Stokes' shift fluorophores to minimize self-quenching and background interference [2].

Structure-Based Drug Design and Computational Docking Studies Requiring Validated 3D Coordinates

For computational chemists and structural biologists performing molecular docking, pharmacophore modeling, or structure-activity relationship (SAR) analyses, 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde offers a rare advantage: a fully solved crystal structure with publicly available CIF data [1]. Unlike the majority of imidazo[1,5-a]pyridine building blocks—which require users to generate 3D conformations via force-field minimization with unverified accuracy—this compound provides experimentally validated bond lengths, bond angles, torsion angles, and intermolecular interaction geometries. This crystallographically verified conformation eliminates a significant source of uncertainty in docking pose prediction and binding energy calculations .

Precursor for Imidazo[1,5-a]pyridine-Derived OLED and Solid-State Lighting Materials

Imidazo[1,5-a]pyridine-based fluorophores have demonstrated viable performance in organic light-emitting diodes (OLEDs) and white LED applications, with reported device luminous efficiencies of 4.4 cd A⁻¹, power efficiencies of 2.2 lm W⁻¹, and external quantum efficiencies of 3.2% for representative 1-phenylimidazo[1,5-a]pyridine-anthracene conjugates [1]. The 1-carbaldehyde functionality of the target compound enables its incorporation into extended conjugated systems for electroluminescent materials. While direct OLED data for the target compound itself are not reported, its use as a synthetic entry point to larger imidazo[1,5-a]pyridine-based emitters is supported by the demonstrated performance of structurally related derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.